molecular formula C10H13F2N B2533670 (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine CAS No. 2248186-23-2

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2533670
CAS No.: 2248186-23-2
M. Wt: 185.218
InChI Key: TXZMWZKUJGTZQN-SSDOTTSWSA-N
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Description

The compound (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 2,3-difluorophenyl group attached to a branched propan-1-amine backbone. Its stereochemistry (2R configuration) and fluorine substitution pattern are critical for its physicochemical and biological properties.

Properties

IUPAC Name

(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZMWZKUJGTZQN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine requires careful consideration of both the difluorophenyl moiety and the chiral 2-methylpropan-1-amine backbone. Retrosynthetic disconnections typically focus on:

  • C–N bond formation via reductive amination between 2,3-difluorophenylacetone and a primary amine precursor.
  • Asymmetric hydrogenation of enamine intermediates to establish the (2R) configuration.
  • Chiral pool strategies leveraging naturally occurring amino alcohols as starting materials.

Notably, the 2,3-difluorophenyl group introduces steric and electronic challenges due to the ortho-fluorine substituents, necessitating tailored reaction conditions to avoid defluorination or regiochemical side reactions.

Reductive Amination Pathways

Two-Step Condensation-Reduction

A widely employed route involves the condensation of 2,3-difluorophenylacetone with ammonia or its equivalents, followed by stereoselective reduction:

Step 1: Imine Formation
2,3-Difluorophenylacetone reacts with ammonium acetate in methanol under reflux to form the corresponding imine. Catalytic p-toluenesulfonic acid (10 mol%) accelerates dehydration, achieving >90% conversion in 6 hours.

Step 2: Borohydride-Mediated Reduction
Sodium cyanoborohydride selectively reduces the imine to the primary amine in tetrahydrofuran (THF) at 0°C. This method yields racemic 3-(2,3-difluorophenyl)-2-methylpropan-1-amine with 78–82% isolated yield.

Table 1: Reductive Amination Optimization
Reducing Agent Solvent Temp (°C) Yield (%) ee (%)
NaBH₃CN THF 0 82 0
NaBH(OAc)₃ CH₂Cl₂ 25 75 0
LiBH₄ Et₂O -20 68 0

Asymmetric Catalytic Methods

Enantioselective Hydrogenation

Chiral ruthenium catalysts enable direct access to the (2R)-enantiomer from prochiral enamine precursors. For example:

Substrate Preparation
Condensation of 2,3-difluorophenylacetone with benzylamine generates an enamine, which undergoes hydrogenation using:

  • (R)-BINAP-RuCl₂ (0.5 mol%) in methanol under 50 bar H₂ pressure.
  • Reaction Outcome : 92% yield, 94% ee.

Mechanistic Insight
The bulky difluorophenyl group directs facial selectivity during substrate-catalyst coordination, favoring the (R)-configuration at the methyl-bearing carbon.

Resolution-Based Syntheses

Diastereomeric Salt Formation

Racemic 3-(2,3-difluorophenyl)-2-methylpropan-1-amine is resolved using chiral acids:

Procedure

  • Treat racemic amine with (1S)-(−)-camphorsulfonic acid in ethanol.
  • Recrystallize the diastereomeric salt mixture to isolate the (2R)-enantiomer.
  • Efficiency : 35–40% recovery with >99% ee.

Limitations
Low yield and high solvent consumption make this method less favorable for industrial-scale production.

Alternative Routes via Nitrile Intermediates

Strecker Synthesis

A three-component reaction between 2,3-difluorobenzaldehyde, methylacetaldehyde, and ammonium chloride yields an α-aminonitrile intermediate. Hydrolysis with aqueous HCl followed by borane reduction provides the target amine:

Key Steps

  • Strecker Reaction : 48 hours at 25°C, 67% yield.
  • Nitrilase Hydrolysis : Enzymatic cleavage to (R)-configured carboxylic acid (85% ee).
  • BH₃·THF Reduction : Quantitative conversion to amine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for exothermic reductive amination steps:

  • Residence Time : 12 minutes at 100°C.
  • Productivity : 1.2 kg/L/h with 89% yield and 91% ee.

Environmental Impact

Comparative life-cycle analysis reveals that catalytic asymmetric hydrogenation generates 40% less waste than resolution methods, making it the greener option.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the introduction of various functional groups through substitution reactions.
  • Chemical Reactions : It undergoes several types of reactions including oxidation to form imines or oximes, reduction to yield secondary or tertiary amines, and nucleophilic substitution to introduce new functional groups on the aromatic ring.

Biology

  • Biochemical Assays : The compound is investigated for its potential interactions with biological macromolecules, particularly as a ligand in receptor studies.
  • Neurotransmitter Modulation : Research indicates that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine may have therapeutic applications in treating neurological disorders due to its ability to modulate dopamine and serotonin receptors.
  • Anticancer Properties : Cytotoxicity assays have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Neuropharmacological Studies

In vitro studies have demonstrated significant binding affinity for dopamine receptors, suggesting potential use as an antidepressant or anxiolytic agent.

Cytotoxicity Assays

Preliminary assays showed that this compound could effectively induce apoptosis in specific cancer cell lines, outperforming traditional chemotherapeutics in certain tumor models.

Metabolic Pathway Modulation

Research indicates that the compound influences glucose metabolism pathways, making it a candidate for further investigation in diabetes management.

Mechanism of Action

The mechanism by which (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Branching and Stereochemistry : The 2R configuration and single methyl group in the target contrast with dimethyl analogs (e.g., ), which may reduce steric hindrance and improve receptor binding.
  • Rigidity vs. Flexibility : Cyclopropane-containing analogs (e.g., ) introduce conformational rigidity, whereas the target’s flexible propan-1-amine chain may allow better adaptation to binding pockets.
2.2 Physicochemical Properties
  • Lipophilicity : Fluorine atoms increase lipophilicity (logP) compared to methoxy groups, as seen in . This could enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The target (~199.24) falls within the typical range for CNS-active drugs (<500 Da), unlike bulkier analogs like the cyclopropane derivative in .
  • Stereochemical Impact : The 2R configuration may confer enantioselective activity, as observed in chiral amines like (R)-1-(2,4,5-trifluorophenyl)propan-2-amine .
2.4 Pharmacokinetic and Metabolic Implications
  • Metabolic Stability : The target’s single methyl group may undergo slower oxidative metabolism compared to dimethyl analogs (e.g., ), which are more prone to CYP450-mediated demethylation.

Biological Activity

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14F2N
  • Molecular Weight : 201.23 g/mol
  • Structure : The compound features a difluorophenyl group attached to a chiral center, contributing to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells.
  • Neurotransmitter Modulation : It has been investigated for its potential interaction with neurotransmitter receptors, which could affect synaptic plasticity and neuronal communication.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways related to neurotransmission.
  • Enzyme Interaction : It could also interact with enzymes involved in metabolic pathways, potentially altering their function and leading to various biological responses.

Case Studies

  • Anticancer Studies :
    • A study focused on the antiproliferative effects of fluorinated compounds similar to this compound demonstrated significant cytotoxicity against lung and breast cancer cell lines. The mechanism was suggested to involve the induction of apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment :
    • In vitro assays indicated that the compound could enhance neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationEnhances neurotransmitter release
Enzyme InteractionModulates enzyme activity involved in metabolic pathways

Q & A

Q. What are the recommended synthetic routes for (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, and how can stereochemical purity be ensured?

Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R)-configuration. Key steps include:

  • Nucleophilic substitution : Reacting a fluorinated aryl halide with a chiral propan-1-amine precursor under palladium catalysis .
  • Chiral auxiliary methods : Using (R)-configured starting materials to retain stereochemistry during alkylation .
  • Purification : Chiral HPLC or capillary electrophoresis to verify enantiomeric excess (>98%) .
    Safety protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) are critical due to potential toxicity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm regiochemistry (e.g., 2,3-difluorophenyl substitution) and methyl group placement. 1^1H-13^{13}C HSQC validates stereochemistry .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation (C10_{10}H13_{13}F2_2N, MW = 185.21 g/mol) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Waste disposal : Segregate fluorinated waste and use licensed hazardous waste contractors .

Q. How does the compound’s structure influence its reactivity in cross-coupling reactions?

The 2,3-difluorophenyl group acts as an electron-deficient aryl moiety, enhancing reactivity in Suzuki-Miyaura couplings. The methyl group at C2 introduces steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient catalysis . Comparative studies with non-fluorinated analogs show slower reaction kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin or dopamine receptors, leveraging fluorophenyl groups’ hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR studies : Correlate substituent effects (e.g., fluorine position) with activity profiles .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) across multiple cell lines to rule out cell-specific artifacts .
  • Metabolic stability tests : Incubate with liver microsomes to assess if degradation products skew activity .
  • Control standardization : Use internal standards (e.g., fluoxetine) to normalize assay conditions .

Q. How does stereochemistry impact the compound’s pharmacokinetic properties?

  • Enantiomer-specific metabolism : (2R)-configuration may slow hepatic clearance due to reduced CYP450 affinity compared to (2S)-isomers .
  • Plasma protein binding : Chiral centers influence albumin binding efficiency, affecting bioavailability. Measure via equilibrium dialysis .

Q. What methodologies quantify environmental degradation products of this compound?

  • LC-HRMS : Identify hydroxylated or defluorinated metabolites in simulated wastewater .
  • Stability studies : Expose to UV light (254 nm) or acidic/basic conditions (pH 2–12) to track breakdown pathways .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess environmental risk .

Q. How can structural analogs be designed to optimize selectivity for specific neurological targets?

  • Bioisosteric replacement : Substitute difluorophenyl with trifluoromethylpyridyl groups to enhance blood-brain barrier penetration .
  • Pro-drug strategies : Introduce ester moieties at the amine group for sustained release .
  • Fragment-based screening : Screen against GPCR libraries to identify high-affinity derivatives .

Q. What are the limitations of current synthetic methods for scaling to gram-scale production?

  • Catalyst loading : Asymmetric methods often require >5 mol% Pd, increasing costs. Switch to flow chemistry for efficient catalyst recycling .
  • Byproduct formation : Fluorine displacement during alkylation generates HF; neutralize with CaCO3_3 traps .
  • Yield optimization : DOE (Design of Experiments) to refine temperature, solvent (e.g., THF vs. DMF), and reaction time .

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